molecular formula C16H20N4OS B2865678 N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide CAS No. 1181086-48-5

N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide

Cat. No. B2865678
CAS RN: 1181086-48-5
M. Wt: 316.42
InChI Key: XNENBSFICUEUGT-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 is overexpressed in many types of cancer and plays a key role in cancer cell proliferation and survival. By inhibiting BRD4, N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide disrupts the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the expression of genes that are involved in cell proliferation, angiogenesis, and metastasis. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide is its high potency and selectivity for BRD4. This makes it an attractive candidate for the treatment of cancer. However, one limitation of N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to evaluate the efficacy of N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide in combination with other cancer therapies, such as immunotherapy. In addition, further studies are needed to understand the long-term effects of N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide on normal cells and tissues. Finally, the development of more potent and selective BRD4 inhibitors may lead to the discovery of new cancer therapies.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide involves several steps, including the reaction of 2-bromo-3-(imidazo[1,5-a]pyridin-3-ylthio)propanoic acid with N-(1-cyano-1,2-dimethylpropyl)amine in the presence of a coupling reagent. The product is then purified by column chromatography to obtain N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide in high purity.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-11(2)16(4,10-17)19-14(21)12(3)22-15-18-9-13-7-5-6-8-20(13)15/h5-9,11-12H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNENBSFICUEUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)SC1=NC=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide

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